molecular formula C10H11ClO2S B13645946 Cyclopropyl(phenyl)methanesulfonyl chloride

Cyclopropyl(phenyl)methanesulfonyl chloride

Cat. No.: B13645946
M. Wt: 230.71 g/mol
InChI Key: DJMIKWJDHIFCES-UHFFFAOYSA-N
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Description

Cyclopropyl(phenyl)methanesulfonyl chloride is an organosulfur compound that features a cyclopropyl group, a phenyl group, and a methanesulfonyl chloride moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(phenyl)methanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclopropyl(phenyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form sulfene intermediates.

    Addition Reactions: It can react with nucleophiles to form addition products.

Common Reagents and Conditions

    Bases: Triethylamine, pyridine

    Nucleophiles: Alcohols, amines, thiols

    Solvents: Dichloromethane, tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with alcohols can yield methanesulfonates, while reaction with amines can produce sulfonamides.

Scientific Research Applications

Cyclopropyl(phenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, to study their functions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropyl(phenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group can undergo nucleophilic attack, leading to the formation of various products. The cyclopropyl and phenyl groups can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler analog without the cyclopropyl and phenyl groups.

    Tosyl chloride: Contains a toluene group instead of the cyclopropyl and phenyl groups.

    Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group instead of the cyclopropyl and phenyl groups.

Uniqueness

Cyclopropyl(phenyl)methanesulfonyl chloride is unique due to the presence of both cyclopropyl and phenyl groups, which can impart distinct steric and electronic effects. These effects can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

cyclopropyl(phenyl)methanesulfonyl chloride

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2

InChI Key

DJMIKWJDHIFCES-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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